Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate

Description

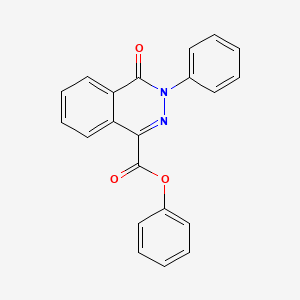

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate is a phthalazine derivative characterized by a fused bicyclic aromatic system (phthalazine core) substituted with a phenyl group at position 3, a ketone group at position 4, and a phenyl ester moiety at position 1.

Properties

IUPAC Name |

phenyl 4-oxo-3-phenylphthalazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3/c24-20-18-14-8-7-13-17(18)19(21(25)26-16-11-5-2-6-12-16)22-23(20)15-9-3-1-4-10-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWXNENRPQXHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine derivativesThe reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and are carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Friedel-Crafts reagents like aluminum chloride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate serves as a versatile building block in organic synthesis. Its structure allows for:

- Formation of Complex Molecules: It can be utilized to create more complex organic compounds through various chemical reactions such as substitution and oxidation.

Biology

Research has indicated that this compound may act as an enzyme inhibitor. The mechanism involves binding to specific active sites on enzymes, potentially blocking their activity through hydrogen bonding and hydrophobic interactions .

Medicine

Ongoing studies are exploring the therapeutic potential of this compound:

- Anti-inflammatory Properties: Preliminary research suggests it may reduce inflammation markers in cellular models.

- Anticancer Potential: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation .

Industry

The compound is also valuable in material science for developing new materials with tailored chemical properties. Its unique structure can lead to innovations in polymer chemistry and coatings .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation markers | |

| Enzyme Inhibition | Blocks specific enzyme activities |

Case Studies

- Anticancer Studies:

-

Enzyme Interaction Studies:

- Research focused on enzyme inhibition mechanisms demonstrated that compounds with similar structures effectively bind to active sites, providing insights into their potential as drug candidates against various diseases .

Mechanism of Action

The mechanism of action of Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Phthalazine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate with structurally related analogs:

Structural Analogs and Substituent Effects

Key Observations :

- Substituent Impact: Electron-Withdrawing Groups (e.g., F, CF₃): Fluorine and trifluoromethyl groups at the phenyl ring (position 3) increase electronegativity and lipophilicity, which may enhance membrane permeability in biological systems . Ester vs.

Synthetic Accessibility :

Stability and Reactivity

- Hydrolytic Stability : The phenyl ester group in the target compound is less prone to hydrolysis compared to methyl esters, as evidenced by the stability of similar aryl esters in alkaline media .

- Thermal Stability : Phthalazine derivatives with electron-withdrawing substituents (e.g., CF₃) may exhibit enhanced thermal stability due to reduced electron density in the aromatic system .

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, analogs provide insights:

- IR Spectroscopy : Carboxamide derivatives show strong C=O stretches (~1650–1730 cm⁻¹), while ester analogs exhibit additional ester C=O peaks (~1700–1750 cm⁻¹) .

- NMR Spectroscopy : Protons adjacent to electron-withdrawing groups (e.g., F, CF₃) exhibit downfield shifts in ¹H NMR, aiding structural elucidation .

Biological Activity

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate (CAS No. 338975-82-9) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula: C21H14N2O3

Molecular Weight: 346.34 g/mol

CAS Number: 338975-82-9

The compound features a phthalazine core, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization processes. Several studies have documented the synthetic pathways leading to this compound, emphasizing the importance of reaction conditions and reagents used.

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit antimicrobial properties . For instance, studies have shown that related compounds can effectively inhibit bacterial growth and demonstrate antifungal activity. A notable study by Al-Majidi & Al-Khuzaie (2015) highlighted the antimicrobial efficacy of similar phthalazine derivatives against various pathogens, suggesting that this compound may possess comparable effects .

Anticonvulsant Activity

The anticonvulsant potential of phthalazine derivatives has been explored extensively. A study by El-Azab et al. (2013) reported that certain phthalazine compounds demonstrated significant anticonvulsant activity in animal models . The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Anti-inflammatory Activity

Recent investigations have focused on the anti-inflammatory properties of this compound. A study evaluating several derivatives found that they effectively inhibited the release of proinflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Biological Activity | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Al-Majidi & Al-Khuzaie (2015) | Effective against various pathogens |

| Anticonvulsant | El-Azab et al. (2013) | Significant anticonvulsant effects in animal models |

| Anti-inflammatory | Recent Study (2023) | Inhibition of IL-6 and TNF-α release |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism: Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticonvulsant Mechanism: May involve enhancement of GABAergic transmission or inhibition of excitatory neurotransmitter release.

- Anti-inflammatory Mechanism: Involves modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.